N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide
Beschreibung
N-[(5Z)-5-(1-Heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a heterocyclic compound featuring a thiazolidinone core fused with an indole moiety. The structure includes a heptyl chain at the indole N1-position and a 2-methylbenzamide substituent on the thiazolidinone ring. This compound belongs to the 4-thiazolidinone class, known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The Z-configuration of the exocyclic double bond and the presence of a thioxo group at position 2 of the thiazolidinone are critical for its bioactivity and molecular interactions .
Eigenschaften
Molekularformel |
C26H27N3O3S2 |
|---|---|
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
N-[(5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C26H27N3O3S2/c1-3-4-5-6-11-16-28-20-15-10-9-14-19(20)21(24(28)31)22-25(32)29(26(33)34-22)27-23(30)18-13-8-7-12-17(18)2/h7-10,12-15H,3-6,11,16H2,1-2H3,(H,27,30)/b22-21- |
InChI-Schlüssel |
VBQATPVPZCAUCQ-DQRAZIAOSA-N |
Isomerische SMILES |
CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4C)/C1=O |
Kanonische SMILES |
CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4C)C1=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole and thiazolidine rings, followed by their coupling to form the final compound.
Formation of Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a thiourea derivative with a haloketone.
Coupling Reaction: The final step involves coupling the indole and thiazolidine rings through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation.
Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: The compound’s interactions with various biological targets are of interest for understanding its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide involves its interaction with molecular targets such as CDK2. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting cell cycle progression . This inhibition can lead to cell cycle arrest, making it a potential candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Alkyl Chain Modifications
- Ethyl vs. Heptyl Substituents: The compound N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide () shares a nearly identical scaffold but substitutes the heptyl group with an ethyl chain. However, this may reduce aqueous solubility compared to the ethyl analog .
Aromatic Ring Modifications
- 2-Methylbenzamide vs. 4-Methylbenzamide :
The ethyl analog in features a 4-methylbenzamide group, whereas the target compound has a 2-methyl substituent. Ortho-substituents may sterically hinder binding to target proteins but could enhance π-π stacking interactions in hydrophobic pockets . - Hydroxyl and Methoxy Substitutions :
Compounds such as (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one () and (Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid () demonstrate that polar groups (e.g., -OH, -OCH3) on the benzamide or indole rings improve antioxidant and antimicrobial activities. The absence of such groups in the target compound may limit its efficacy in these domains .
Antimicrobial Activity
- The indole-thiazolidinone hybrid N-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid () exhibits MIC values of 4–16 µg/mL against Gram-positive bacteria. The heptyl chain in the target compound could enhance activity against Gram-negative strains due to increased membrane disruption, though direct data are lacking .
- 4-Thiazolidinone derivatives with acetylpyridinyl or benzoylpyridinyl side chains (b–c) show moderate antifungal activity (e.g., MIC 32 µg/mL against Candida albicans). The target compound’s heptyl chain may offer broader-spectrum activity but requires experimental validation .
Anticancer Potential
- 4-Thiazolidinone-benzamide hybrids () demonstrate IC50 values of 1.2–8.7 µM against breast cancer (MCF-7) and leukemia (HL-60) cell lines. Molecular docking studies suggest that the thioxo group and indole moiety interact with kinase domains (e.g., EGFR). The heptyl chain in the target compound could enhance binding to hydrophobic pockets in oncogenic targets .
Biologische Aktivität
N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antitumor, and enzyme inhibitory properties based on recent research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been studied extensively, particularly in the context of antimicrobial and antitumor effects. Below are key findings from recent studies:
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolidinones, including this compound, exhibit potent antimicrobial properties against a variety of pathogens.
Key Findings:
- Compounds similar to N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide have shown effectiveness against Staphylococcus aureus , Pseudomonas aeruginosa , and Escherichia coli .
- The Minimum Inhibitory Concentration (MIC) for some derivatives was reported as low as 0.56 μM, indicating strong antibacterial activity .
| Compound | MIC (μM) | MBC (μM) | Target Bacteria |
|---|---|---|---|
| 5b | 0.56 | 2.08 | Bacillus cereus |
| 4h | 1.99 | 3.98 | Staphylococcus aureus |
| 5g | 0.56 | 4.17 | Listeria monocytogenes |
Antitumor Activity
The compound has also been evaluated for its antitumor potential. Studies suggest that thiazolidinone derivatives can inhibit tumor cell proliferation.
Research Insights:
- Certain derivatives were found to induce apoptosis in cancer cell lines, suggesting a mechanism involving the disruption of cellular signaling pathways .
Enzyme Inhibition
N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide has been identified as a selective inhibitor of several enzymes.
Notable Enzymes:
- UDP-MurNAc/L-Ala ligase - involved in bacterial cell wall synthesis.
- Aldose reductase - linked to diabetic complications.
- PI3Kα and GSK-3β - important in cancer and neurodegenerative diseases .
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
- Antimicrobial Assay : A study involving the testing of multiple thiazolidinone derivatives against MRSA showed that certain compounds had superior activity compared to traditional antibiotics like ampicillin .
- Antitumor Study : In vitro studies revealed that specific derivatives could significantly reduce cell viability in cancer cell lines by inducing apoptosis .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of thiazolidinone-indole hybrids typically involves condensation reactions between substituted indole carbaldehydes and thiazolidinone precursors. Key steps include:
- Reagent Selection : Use 3-formyl-1H-indole derivatives and 2-aminothiazol-4(5H)-one analogs with acetic acid as a catalyst under reflux (3–5 hours) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating the Z-isomer.
- Design of Experiments (DoE) : Employ factorial design to optimize variables (e.g., temperature, molar ratios). Statistical analysis (ANOVA) can identify significant factors affecting yield .
Q. Example Table: Synthesis Yield Optimization
| Condition (Temperature, Time) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 80°C, 3 hours | 62 | 95% |
| 100°C, 5 hours | 78 | 92% |
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- FT-IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups. Discrepancies in peak positions may arise from tautomerism; compare with DFT-calculated vibrational spectra .
- NMR : Use ¹H/¹³C NMR to verify stereochemistry and substituent positions. For example, the Z-configuration of the exocyclic double bond is confirmed by coupling constants (J = 10–12 Hz) .
- UV-Vis : Solvent polarity impacts λmax; use time-dependent DFT (TD-DFT) to correlate experimental and theoretical electronic transitions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s electronic properties and bioactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and nonlinear optical properties. Compare with experimental UV-Vis and NMR data to validate tautomeric forms .
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial studies). Validate predictions with in vitro MIC assays .
Q. Example Table: DFT vs. Experimental Data
| Parameter | DFT Value | Experimental Value |
|---|---|---|
| HOMO-LUMO Gap (eV) | 3.8 | 3.7 (UV-Vis) |
| C=O Stretch (cm⁻¹) | 1715 | 1702 (FT-IR) |
Q. How can contradictions in biological activity data (e.g., inconsistent IC50 values) be addressed?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for antitumor studies) and incubation times. Use positive controls (e.g., doxorubicin) to calibrate results .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration, which may inhibit cellular uptake).
- Cross-Validation : Compare in silico predictions (e.g., PASS software for activity spectra) with in vitro/in vivo results to resolve discrepancies .
Q. What advanced separation techniques improve purity for pharmacological studies?
Methodological Answer:
- Membrane Technologies : Use nanofiltration (MWCO 500 Da) to remove low-molecular-weight impurities .
- HPLC-MS : Employ C18 reverse-phase columns with gradient elution (acetonitrile/water + 0.1% formic acid) for high-resolution separation. Monitor purity via ESI-MS to detect trace isomers .
Methodological Framework for Research Design
Q. Experimental Workflow for Bioactivity Studies
Synthesis : Follow and protocols with DoE optimization .
Characterization : Use FT-IR, NMR, and XRD (single-crystal) for structural validation .
In Silico Screening : Predict ADMET properties (SwissADME) and bioactivity (Pharmit) .
In Vitro Assays : Test antimicrobial (microdilution) and antitumor (MTT) activity .
Data Integration : Apply AI tools (COMSOL Multiphysics) for reaction modeling and parameter optimization .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
